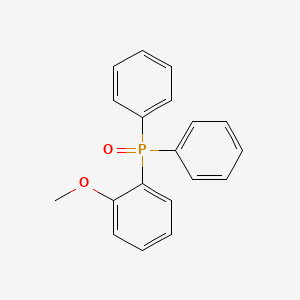

Phosphine oxide, (2-methoxyphenyl)diphenyl-

Description

(2-Methoxyphenyl)diphenylphosphine oxide is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups and a 2-methoxyphenyl substituent. Its structure (confirmed via X-ray crystallography) features intermolecular interactions such as C–H···O hydrogen bonds and aromatic π-stacking, which influence its crystallinity and stability . This compound is synthesized via Grignard reactions or condensation processes, often yielding high enantiomeric purity when chiral precursors are used . Its 2-methoxyphenyl group imparts unique electronic and steric properties, making it valuable in asymmetric catalysis, optical materials, and flame retardancy studies.

Properties

IUPAC Name |

1-diphenylphosphoryl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17O2P/c1-21-18-14-8-9-15-19(18)22(20,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRWPAKVXWPGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385196 | |

| Record name | Phosphine oxide, (2-methoxyphenyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51986-54-0 | |

| Record name | Phosphine oxide, (2-methoxyphenyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-diphenylphosphoryl-2-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nickel-Catalyzed Quaternization

In the first step, methyldiphenylphosphine or benzyldiphenylphosphine reacts with 2-bromoanisole under nickel catalysis. Key conditions include:

- Catalyst : NiCl₂(dme) (6 mol%) with 1,10-phenanthroline as a ligand

- Solvent : Phenol at reflux (180°C)

- Yield : 83% for the intermediate phosphonium salt (4b).

The reaction tolerates electron-donating groups, making it ideal for 2-methoxyphenyl incorporation. Phenol acts as both solvent and hydrogen donor, facilitating oxidative addition and reductive elimination steps.

Wittig Reaction

The phosphonium salt undergoes a Wittig reaction with furan-2-carbaldehyde or p-chlorobenzaldehyde:

- Base : Potassium tert-butoxide

- Solvent : Tetrahydrofuran (THF) at 60°C

- Yield : 74% for the final phosphine oxide.

This step contrasts traditional Wittig olefination by prioritizing phosphine oxide formation over alkene synthesis. The overall yield for the sequence is 61%, surpassing older methods reliant on air-sensitive reagents.

Grignard Reagent–Halophosphine Coupling

Grignard reagents enable direct P–C bond formation, as outlined in classical organophosphorus chemistry (Figure 2).

Synthesis of Tertiary Phosphine

Diphenylphosphine chloride (Ph₂PCl) reacts with 2-methoxyphenylmagnesium bromide in anhydrous THF:

- Conditions : 0°C to room temperature, 2–12 hours

- Workup : Hydrolysis with 0.1 M HCl, extraction with methyl tert-butyl ether (MTBE).

The intermediate tertiary phosphine, (2-methoxyphenyl)diphenylphosphine, is isolated in 70–85% yield.

Oxidation to Phosphine Oxide

The phosphine is oxidized using hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄):

This method’s limitations include handling air-sensitive Ph₂PCl and controlling stoichiometry to prevent over-alkylation.

Hydrogenation of Phosphonate Esters

A patent by CN110590837B describes a route via phosphonate intermediates (Figure 3).

Phosphonate Synthesis

Anisole reacts with triethyl phosphate under Friedel–Crafts conditions:

Catalytic Hydrogenation

The phosphonate undergoes hydrogenation with Raney nickel or palladium on carbon:

This method avoids air-sensitive intermediates but requires high-pressure equipment.

Alkaline Hydrolysis of Phosphonium Salts

Alkaline hydrolysis of (2-methoxyphenyl)triphenylphosphonium salts provides moderate yields (Figure 4).

Phosphonium Salt Preparation

Triphenylphosphine reacts with 2-bromoanisole via SNAr:

Hydrolysis

The salt is treated with aqueous NaOH:

Electron-donating groups like methoxy hinder hydrolysis due to reduced electrophilicity at phosphorus, favoring ligand coupling over P–C cleavage.

Comparative Analysis of Methods

| Method | Steps | Overall Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Quaternization–Wittig | 2 | 61% | Functional group tolerance, scalable | Requires transition-metal catalyst |

| Grignard–Oxidation | 2 | 63–77% | Straightforward oxidation step | Air-sensitive intermediates |

| Phosphonate Hydrogenation | 2 | 84% | High yield, simple workup | High-pressure H₂ required |

| Alkaline Hydrolysis | 2 | 24–41% | Uses inexpensive reagents | Low yield for electron-rich arenes |

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, (2-methoxyphenyl)diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

Reduction: It can be reduced back to the corresponding phosphine.

Substitution: The phenyl and methoxyphenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

Oxidation: Formation of phosphine oxides with higher oxidation states.

Reduction: Formation of diphenylphosphine and 2-methoxyphenylphosphine.

Substitution: Formation of substituted phosphine oxides with various functional groups.

Scientific Research Applications

Coordination Chemistry and Catalysis

Phosphine oxides are widely used as ligands in coordination chemistry. (2-Methoxyphenyl)diphenylphosphine oxide is particularly valuable in catalysis, especially in cross-coupling reactions like:

- Suzuki-Miyaura Coupling

- Heck Reactions

These reactions benefit from the ability of the phosphine oxide to stabilize metal complexes, enhancing their reactivity and selectivity .

Organic Synthesis

The compound serves as an important intermediate in various organic synthesis pathways. Its reactivity allows it to participate in:

- Substitution Reactions : The methoxy and phenyl groups can undergo substitution with various reagents, leading to diverse products.

- Oxidation and Reduction Reactions : It can be oxidized to form higher oxidation state derivatives or reduced back to diphenylphosphine.

Research has indicated potential biological activities associated with phosphine oxides. Studies suggest that (2-methoxyphenyl)diphenylphosphine oxide may exhibit:

- Antimicrobial Properties : Some phosphine oxides have shown efficacy against various pathogens.

- Anticancer Activity : Initial investigations into its interaction with biological macromolecules suggest potential applications in drug development.

Material Science

In industry, (2-methoxyphenyl)diphenylphosphine oxide is utilized in the synthesis of advanced materials. Its properties make it suitable for use as a stabilizer in polymer chemistry, enhancing the durability and performance of polymeric materials .

Drug Development

The compound is explored for its potential as a pharmacophore in medicinal chemistry. Its ability to interact with biological systems positions it as a candidate for further investigation in drug design and therapeutic applications .

Mechanism of Action

The mechanism of action of phosphine oxide, (2-methoxyphenyl)diphenyl- involves its ability to coordinate with metal centers, forming stable complexes that can facilitate various catalytic processes. The phosphorus atom in the compound acts as a nucleophile, interacting with electrophilic metal centers and enhancing the reactivity of the metal complex.

Comparison with Similar Compounds

Optical and Fluorescence Properties

- Phospha-Rhodamine Derivatives: When incorporated into phospha-rhodamine dyes, the 2-methoxyphenyl group (e.g., MePOPhR-OMe) enables near-infrared (NIR) emission with fluorescence quantum yields (Φ) of ~0.45, comparable to 2-trifluoromethylphenyl (Φ ~0.40) but higher than 2-methylphenyl (Φ ~0.35) analogs. The methoxy group’s electron-donating nature red-shifts absorption maxima by 8–10 nm relative to non-substituted phenyl groups .

- Chiral Lanthanide Complexes :

In Eu(III) complexes, tris(2-methoxyphenyl)phosphine oxide (L1) exhibits stronger circularly polarized luminescence (CPL) than analogs with 3- or 4-methoxyphenyl groups, highlighting the ortho-methoxy group’s role in enhancing ligand field asymmetry .

Catalytic and Stereochemical Performance

- Asymmetric Catalysis :

Chiral (2-methoxyphenyl)diphenylphosphine oxide derivatives achieve >98% enantiomeric excess (e.e.) in rhodium-catalyzed hydrogenation reactions, outperforming ferrocenyl or adamantyl -substituted phosphine oxides (e.e. ~92%) due to improved stereoelectronic tuning . - Flame Retardancy :

While diphenyl-(2,5-dihydroxyphenyl)-phosphine oxide (DPDHPP) reduces epoxy resin flammability (UL-94 V-0 rating at 2.11 wt% phosphorus), the methoxy analog’s lower polarity may enhance moisture resistance, though its flame-retardant efficiency remains understudied .

Structural and Physical Properties

- Hydrogen Bonding :

The 2-methoxyphenyl group participates in C–H···O interactions, enhancing crystallinity. In contrast, 2-methylphenyl or 2-trifluoromethylphenyl analogs lack such directional bonding, leading to amorphous morphologies . - Thermal Stability :

Polyimides containing (2-methoxyphenyl)diphenylphosphine oxide display 5–10°C higher glass transition temperatures (Tg) than those with hexafluoroisopropylidene linkages, though both maintain thermal stability up to 450°C .

Data Tables

Biological Activity

Phosphine oxide, specifically (2-methoxyphenyl)diphenyl-, is an organophosphorus compound with the molecular formula CHOP. This compound exhibits unique properties due to its structural features, including a methoxy-substituted phenyl group and two phenyl groups. Its biological activity has garnered interest in various fields, including medicinal chemistry and agricultural applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of (2-methoxyphenyl)diphenylphosphine oxide contributes significantly to its biological activity. The presence of the methoxy group enhances solubility and reactivity, making it a versatile compound for various applications.

Key Structural Features:

- Molecular Formula: CHOP

- Molecular Weight: Approximately 231.207 g/mol

- Functional Groups: Phosphine oxide, methoxy group

Antimicrobial Activity

Research indicates that phosphine oxides can exhibit antimicrobial properties, which may be harnessed in developing fungicides or herbicides. The interaction of these compounds with biological macromolecules suggests potential applications in agricultural chemistry.

Anticancer Properties

Phosphine oxides have been studied for their anticancer potential. Some derivatives have shown cytotoxicity against various cancer cell lines while exhibiting minimal toxicity to non-cancerous cells. For instance, studies on related phosphine oxide derivatives demonstrated their ability to inhibit topoisomerase I (TOP1), an enzyme critical for DNA replication and repair .

Table 1: Cytotoxicity of Phosphine Oxide Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Non-Cancerous Cell Line | Toxicity Level |

|---|---|---|---|---|

| Compound A | MCF-7 | 15 | MRC-5 | Low |

| Compound B | A549 | 20 | MRC-5 | Low |

| (2-Methoxyphenyl)diphenylphosphine oxide | TBD | TBD | TBD | TBD |

The mechanism by which (2-methoxyphenyl)diphenylphosphine oxide exerts its biological effects may involve interactions with metal centers in biological systems. The phosphorus atom can act as a nucleophile, facilitating various catalytic processes that could influence cellular pathways involved in growth and proliferation .

Case Studies

-

Study on TOP1 Inhibition:

A study evaluated several phosphine oxide derivatives as inhibitors of TOP1. Results indicated that certain derivatives exhibited significant inhibition compared to standard treatments like camptothecin (CPT), which is known for its anticancer properties . -

Antimicrobial Application:

Another investigation focused on the synthesis of phosphine oxides for agricultural use, highlighting their potential as fungicides due to their antimicrobial properties.

Future Directions

The exploration of (2-methoxyphenyl)diphenylphosphine oxide's biological activities is still in its early stages. Future research should focus on:

- In-depth Mechanistic Studies: Understanding how this compound interacts at the molecular level with various biological targets.

- Expanded Biological Testing: Evaluating a broader range of cancer cell lines and other biological systems to fully characterize its potential.

- Synthesis of Analogues: Developing new derivatives to enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-methoxyphenyl)diphenylphosphine oxide, and how do reaction conditions influence yield?

- The compound can be synthesized via Grignard reagent reactions with 2-chloro-3,3,5-trimethyl-3H-1,2λ⁵-oxaphosphole 2-oxide, yielding structural analogs with high efficiency. Key conditions include inert atmospheres (e.g., nitrogen), solvents like THF, and bases such as potassium tert-butoxide to stabilize intermediates. Purification often involves column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR confirm substituent arrangement and phosphine oxide bonding.

- X-ray Crystallography: Resolves molecular geometry and confirms the methoxy group’s spatial orientation. SHELX software (e.g., SHELXL) is widely used for refining crystallographic data .

- Infrared (IR) Spectroscopy: Identifies P=O stretching (~1200 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Q. What storage conditions ensure long-term stability of (2-methoxyphenyl)diphenylphosphine oxide?

- Store in airtight containers under dry, inert conditions (e.g., argon) at room temperature. Avoid exposure to moisture or light, as oxidation or hydrolysis may degrade the phosphine oxide group .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement?

- Use iterative refinement tools in SHELX software to adjust thermal parameters and occupancy factors. Cross-validate with density functional theory (DFT) calculations or neutron diffraction for electron-deficient phosphorus centers. Contradictions in data may arise from twinning or disorder, requiring high-resolution datasets (>0.8 Å) .

Q. What mechanistic insights explain the reactivity of the methoxy group in substitution or coordination reactions?

- The electron-donating methoxy group enhances nucleophilic aromatic substitution by activating the phenyl ring. In coordination chemistry, the lone pairs on oxygen can stabilize transition metal complexes (e.g., Pd or Pt), influencing catalytic activity. Competitive oxidation of the phosphine oxide moiety (e.g., with H₂O₂) must be controlled to avoid side reactions .

Q. How does the compound’s toxicity profile impact its use in biomedical or materials research?

- Structural analogs like diphenyl-(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) exhibit dose-dependent cytotoxicity in dental pulp cells, suggesting rigorous biocompatibility testing is essential. Evaluate mitochondrial membrane disruption and ROS generation via in vitro assays (e.g., MTT or Live/Dead staining) before in vivo applications .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Implement continuous flow reactors to enhance heat/mass transfer and reduce side products. Monitor reaction progress via inline FTIR or Raman spectroscopy. Scalable purification methods, such as fractional crystallization under controlled cooling rates, improve yield without compromising purity .

Methodological Notes

- Contradiction Handling: Discrepancies in melting points (e.g., 88–92°C vs. literature values) may stem from polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions .

- Data Validation: Cross-reference ³¹P NMR shifts with databases (e.g., SDBS) to confirm assignments. For ambiguous spectra, employ heteronuclear correlation experiments (e.g., HMBC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.